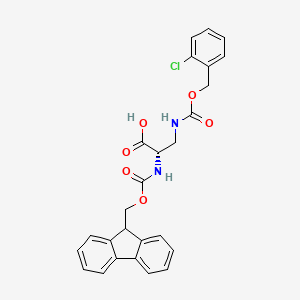

Fmoc-Dap(Z-2-Cl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWACIVEQKMBCJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of Fmoc-Dap(Z-2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Orthogonally Protected Diamino Acids in Peptide Synthesis

In the landscape of advanced peptide synthesis, the incorporation of non-proteinogenic amino acids is a cornerstone for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, L-2,3-diaminopropionic acid (Dap) offers a unique scaffold for the introduction of side-chain modifications, enabling the construction of branched peptides, cyclic structures, and conjugates with various functional moieties.[1][2] The successful application of Dap in solid-phase peptide synthesis (SPPS) is critically dependent on a robust orthogonal protection strategy.[3][4][5] This allows for the selective deprotection and functionalization of the side-chain β-amino group without affecting the Nα-amino protection of the peptide backbone.[1]

This technical guide provides an in-depth exploration of the synthesis and purification of a key orthogonally protected building block: Nα-Fmoc-Nβ-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Z-2-Cl)-OH) . The selection of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino protection and the 2-chlorobenzyloxycarbonyl (Z-2-Cl) group for the β-amino side chain is a deliberate choice rooted in the principles of chemical orthogonality. The Z-2-Cl group offers enhanced acid stability compared to the standard benzyloxycarbonyl (Z) group, making it a reliable protecting group in Boc-based synthesis strategies and providing a distinct deprotection mechanism from the Fmoc group.[6] This guide will elucidate the synthetic pathway, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization, empowering researchers to confidently produce this valuable reagent.

Strategic Overview: The Synthetic Rationale

The synthesis of this compound is predicated on the principles of selective protection of a bifunctional starting material. The core of the strategy involves the sequential introduction of two distinct protecting groups onto the two amino functionalities of L-2,3-diaminopropionic acid. The choice of which amine to protect first and with which group is a critical decision that influences the overall efficiency and purity of the final product.

A logical and commonly employed synthetic route commences with a commercially available, orthogonally protected Dap derivative, such as Fmoc-Dap(Alloc)-OH. The allyloxycarbonyl (Alloc) group is a versatile protecting group that can be selectively removed under mild conditions using a palladium(0) catalyst, leaving the Fmoc group intact.[7] This unmasked β-amino group is then available for the introduction of the desired Z-2-Cl protecting group.

Experimental Protocols

Part 1: Synthesis of Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) via Alloc Deprotection

This protocol details the selective removal of the Alloc protecting group from the β-amino function of Fmoc-Dap(Alloc)-OH.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Supplier Recommendation |

| Fmoc-Dap(Alloc)-OH | 410.42 | 410 mg (1 mmol) | MedChemExpress, Aapptec |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 116 mg (0.1 mmol, 0.1 eq) | Sigma-Aldrich |

| Phenylsilane | 108.21 | 2.18 mL (20 mmol, 20 eq) | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | Sigma-Aldrich |

| Diethyl ether, anhydrous | 74.12 | As needed for precipitation | Sigma-Aldrich |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Fmoc-Dap(Alloc)-OH (1 mmol) in anhydrous dichloromethane (10 mL).

-

Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq). The solution will typically turn a bright yellow.

-

Deprotection: Add phenylsilane (20 eq) dropwise to the reaction mixture. The reaction is typically complete within 30-60 minutes at room temperature.[7]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1). The product, Fmoc-Dap-OH, will have a lower Rf value than the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be precipitated by the addition of cold diethyl ether.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The crude Fmoc-Dap-OH can be used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol describes the protection of the β-amino group of Fmoc-Dap-OH with the 2-chlorobenzyloxycarbonyl (Z-2-Cl) group.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Supplier Recommendation |

| Fmoc-Dap-OH | 326.35 | 326 mg (1 mmol) | Prepared in Part 1 |

| 2-Chlorobenzyl chloroformate (2-Cl-Z-Cl) | 205.03 | 0.22 mL (1.2 mmol, 1.2 eq) | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL (3 mmol, 3 eq) | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | - | As needed for washing | - |

| 1 M Hydrochloric Acid | 36.46 | As needed for washing | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed for drying | - |

Procedure:

-

Reaction Setup: Dissolve the crude Fmoc-Dap-OH (1 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Base Addition: Add DIPEA (3 eq) to the solution.

-

Protection: Slowly add 2-chlorobenzyl chloroformate (1.2 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (DCM:Methanol 95:5). The product will have a higher Rf value than the starting material.

-

Work-up:

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Characterization

The crude this compound will likely contain minor impurities and requires purification to be suitable for peptide synthesis.

Purification by Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-5% methanol) is typically effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the solution onto a pre-packed silica gel column equilibrated with the starting mobile phase (e.g., 100% DCM).

-

Elute the product using the gradient of methanol in DCM.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a white solid.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the Fmoc, Dap, and Z-2-Cl moieties and the overall structure of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.

Trustworthiness: A Self-Validating System

The protocols described in this guide are designed to be self-validating. The use of TLC for reaction monitoring at each stage provides immediate feedback on the progress and success of the chemical transformations. The final purification by column chromatography, coupled with characterization by NMR and MS, ensures that the final product meets the high purity standards required for successful peptide synthesis. Any deviation from the expected results at any stage should prompt a review of the procedure and reagents.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and an understanding of orthogonal protection strategies. By following the detailed protocols and rationale presented in this guide, researchers and drug development professionals can confidently produce this valuable building block for the synthesis of complex and modified peptides. The ability to introduce site-specific modifications via the Dap side chain opens up a vast chemical space for the design of next-generation peptide therapeutics.

References

- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- ResearchGate.

- BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.

- ACS Publications. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry.

- BenchChem. Application Notes: Synthesis of Peptides with Post-Translational Modifications Using Fmoc-Protected Diaminopropionic Acid.

- MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.

- NIH. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC.

- AAPPTec.

- ResearchGate.

- MedChemExpress. Fmoc-Dap(Alloc)

- UCI Department of Chemistry.

- Sigma-Aldrich. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7.

- Aapptec Peptides. Fmoc-Dap(Alloc)-OH [188970-92-5].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters | MDPI [mdpi.com]

- 3. fiveable.me [fiveable.me]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Fmoc-Dap(Z-2-Cl)-OH: A Versatile Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Non-Proteinogenic Amino Acids in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and target selectivity. Among these, diamino acids, such as 2,3-diaminopropionic acid (Dap), provide a versatile platform for the construction of complex peptide architectures, including branched, cyclic, and conjugated peptides.

This technical guide focuses on a specific and highly valuable derivative of Dap: Fmoc-Dap(Z-2-Cl)-OH . We will delve into the chemical intricacies of this compound, explore the strategic rationale behind its design, and provide detailed, field-proven methodologies for its application in solid-phase peptide synthesis (SPPS). This guide is structured to provide not just protocols, but a deep understanding of the underlying chemical principles, empowering researchers to leverage the full potential of this versatile building block.

Core Compound Profile: this compound

| Property | Value |

| CAS Number | 1220955-73-6[1] |

| Molecular Formula | C₂₆H₂₃ClN₂O₆ |

| IUPAC Name | (2S)-3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Molecular Weight | 506.93 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

The Strategic Advantage: Understanding the Protecting Group Triad

The utility of this compound in sophisticated peptide synthesis lies in the orthogonal nature of its protecting groups: the Fmoc group on the α-amino group and the 2-chloro-benzyloxycarbonyl (Z-2-Cl) group on the β-amino side chain. This strategic combination allows for precise, sequential manipulation of the peptide structure on the solid support.

The Fmoc Group: The Workhorse of Modern SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of modern solid-phase peptide synthesis. Its key features include:

-

Base Lability: The Fmoc group is readily cleaved by mild bases, typically a 20% solution of piperidine in dimethylformamide (DMF), in a process known as β-elimination. This allows for the iterative deprotection of the α-amino group for chain elongation under gentle conditions.

-

Acid Stability: The Fmoc group is stable to the acidic conditions used to cleave many common side-chain protecting groups, such as tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ethers. This orthogonality is fundamental to the Fmoc-SPPS strategy.

-

UV-Vis Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, allowing for real-time monitoring of the deprotection reaction. The release of the dibenzofulvene-piperidine adduct can be quantified spectrophotometrically to ensure complete deprotection before the next coupling step.

The Z-2-Cl Group: A Robust and Selectively Removable Side-Chain Protection

The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, and the 2-chloro substituted variant (Z-2-Cl) offers enhanced features for specific applications.

-

Increased Acid Stability: The electron-withdrawing effect of the chlorine atom at the 2-position of the benzyl ring increases the stability of the carbamate linkage towards acidic conditions. This makes the Z-2-Cl group more robust than the standard Z group during repeated acid treatments that might be necessary in some synthetic strategies.

-

Orthogonality to Fmoc: The Z-2-Cl group is completely stable to the basic conditions used for Fmoc removal, ensuring the integrity of the side-chain protection during peptide chain elongation.

-

Selective Cleavage: While stable to mild acids, the Z-2-Cl group can be removed under specific, strong acidic conditions, such as with hydrogen fluoride (HF) or hydrogen bromide in acetic acid (HBr/AcOH). However, for on-resin side-chain manipulation, a more orthogonal cleavage method is required. Catalytic hydrogenolysis offers a powerful and selective method for the deprotection of the Z-2-Cl group under neutral conditions, leaving acid-labile side-chain protecting groups and the peptide-resin linkage intact.

Experimental Protocols: A Practical Guide to Application

The following protocols provide a detailed, step-by-step guide for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection of the Z-2-Cl group for on-resin modification.

Protocol 1: Standard Fmoc-SPPS Coupling of this compound

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes and drain.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene adduct.

-

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective On-Resin Deprotection of the Z-2-Cl Group by Catalytic Hydrogenolysis

This protocol describes a method for the selective removal of the Z-2-Cl protecting group from the Dap side chain while the peptide remains attached to the resin. This procedure must be performed with caution, ensuring an inert atmosphere and proper handling of the catalyst.

Materials:

-

Peptide-resin containing the Dap(Z-2-Cl) residue

-

Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

Hydrogen source (H₂ gas balloon or generator)

-

Anhydrous, degassed solvent (e.g., DMF or NMP)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen anhydrous, degassed solvent in a reaction vessel equipped with a gas inlet and outlet.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove any oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst to the resin slurry. The amount of catalyst may need to be optimized but typically ranges from 0.1 to 0.5 equivalents by weight relative to the resin.

-

Hydrogenation:

-

Replace the inert gas with hydrogen gas from a balloon or a controlled source.

-

Stir the reaction mixture vigorously to ensure good contact between the resin, solvent, catalyst, and hydrogen.

-

The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC and mass spectrometry. The reaction time can vary from a few hours to overnight depending on the peptide sequence and reaction scale.

-

-

Catalyst Removal:

-

Once the deprotection is complete, purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the resin to remove the Pd/C catalyst. It is crucial to wash the resin thoroughly with the reaction solvent to remove all traces of the catalyst. The filtration should be performed carefully to avoid exposure of the catalyst to air while it is dry, as it can be pyrophoric.

-

-

Washing: Wash the resin extensively with DMF and DCM. The peptide-resin with a free β-amino group on the Dap side chain is now ready for subsequent on-resin modification.

Applications in Drug Discovery and Development

The ability to selectively unmask the β-amino group of the Dap residue on the solid support opens up a vast array of possibilities for creating novel peptide-based therapeutics:

-

Branched Peptides: A second peptide chain can be synthesized on the deprotected Dap side chain, leading to the formation of branched peptides with potentially enhanced biological activity and altered pharmacokinetic profiles.

-

Peptide Cyclization: The free amino group can be used as a handle for on-resin cyclization, forming a lactam bridge with a carboxylic acid side chain of another amino acid (e.g., Asp or Glu) or the C-terminus of the peptide. Cyclization is a well-established strategy to improve peptide stability and receptor binding affinity.

-

Conjugation of Payloads: A wide range of molecules, including small molecule drugs, imaging agents, and targeting ligands, can be conjugated to the Dap side chain. This is particularly relevant for the development of peptide-drug conjugates (PDCs) and diagnostic agents.

Conclusion: A Key Enabler for Peptide Innovation

This compound is a sophisticated and highly versatile building block that empowers peptide chemists to venture beyond linear sequences and explore complex, modified peptide architectures. The robust yet selectively cleavable Z-2-Cl protecting group, in concert with the well-established Fmoc-SPPS methodology, provides a reliable and controllable platform for the synthesis of next-generation peptide therapeutics. A thorough understanding of the chemical principles governing its use, as detailed in this guide, is essential for harnessing its full potential in the pursuit of innovative and effective drug candidates.

References

-

PubChem. Compound Summary for CID 51340575, this compound. National Center for Biotechnology Information. [Link]. Accessed January 15, 2026.

Sources

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity products. Among the various methodologies developed, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has emerged as the dominant and most versatile strategy.[][2][3] This guide provides a comprehensive exploration of the core principles, practical applications, and critical nuances of employing Fmoc-protected amino acids in peptide synthesis, grounded in established scientific principles and field-proven insights.

The Principle of Orthogonality: The Strategic Advantage of Fmoc Chemistry

The success of complex, multi-step chemical syntheses, such as peptide assembly, hinges on the concept of orthogonal protection .[4][5] This strategy employs a set of protecting groups that are removed under distinct, non-interfering chemical conditions.[4][6] In the context of Fmoc-based SPPS, this allows for the selective deprotection of the α-amino group of the growing peptide chain without affecting the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the solid support.[2][5]

The primary orthogonal protection scheme in modern peptide synthesis is the Fmoc/tBu (tert-butyl) strategy.[7] This involves:

-

Temporary Nα-amino Protection: The Fmoc group shields the N-terminus of the growing peptide chain and is selectively removed at the beginning of each coupling cycle using a mild base.[6][8]

-

Permanent Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), protect the reactive side chains of trifunctional amino acids.[8][9] These groups remain intact throughout the synthesis and are removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).[7][10]

This orthogonality is the key advantage of Fmoc chemistry over the older Boc (tert-butyloxycarbonyl) methodology, where both the temporary Nα-protection and the side-chain protecting groups are removed by acid, albeit of varying strengths.[5][11] The milder conditions of the Fmoc approach minimize the cumulative damage to the peptide and resin over repeated cycles, making it particularly suitable for the synthesis of long or complex peptides and those containing sensitive modifications like phosphorylation or glycosylation.[2][12][]

The Fmoc Group: Structure and Mechanism of Action

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a urethane-based protecting group characterized by a fluorenyl ring system.[8][14] This aromatic moiety is the key to its unique reactivity.

Chemical Structure

The Fmoc group consists of a fluorenyl ring attached to a methoxycarbonyl group.[14][] This structure is stable under acidic and neutral conditions but is highly susceptible to cleavage by bases.[8][16]

Mechanism of Deprotection: A β-Elimination Reaction

The removal of the Fmoc group is a classic example of a β-elimination reaction.[][17] The process is typically initiated by a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][16]

The mechanism proceeds as follows:

-

Proton Abstraction: The basic piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring.[17][18]

-

β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free α-amino group of the peptide.[8][12]

-

DBF Scavenging: The highly reactive DBF electrophile is subsequently trapped by the excess piperidine to form a stable adduct, preventing unwanted side reactions with the newly liberated amine.[19][20]

The formation of the DBF-piperidine adduct can be monitored by UV spectrophotometry at approximately 300 nm, providing a convenient method for real-time monitoring of the deprotection reaction.[8][12]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Fmoc chemistry is a cyclical process involving several key steps. The following diagram illustrates a typical workflow for a single amino acid coupling cycle.

Sources

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. connectsci.au [connectsci.au]

- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. redalyc.org [redalyc.org]

- 20. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

The Strategic Application of Fmoc-Dap(Z-2-Cl)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Complexity in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often tempered by challenges in metabolic stability and bioavailability. To overcome these limitations, medicinal chemists are increasingly turning to non-canonical amino acids and complex peptide architectures, such as constrained, cyclic, and branched structures.[1][2] The synthesis of these sophisticated molecules hinges on a robust and versatile chemical toolkit, particularly the use of orthogonally protected amino acid building blocks.

This technical guide focuses on a key reagent in this toolkit: Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid , commonly referred to as Fmoc-Dap(Z-2-Cl)-OH . We will delve into the strategic advantages of this molecule, provide detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explore its role in the generation of structurally complex and therapeutically relevant peptides.

The Molecular Architecture of this compound: A Foundation for Orthogonal Synthesis

This compound is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid featuring a primary amine on its side chain. This side-chain amine provides a valuable handle for a variety of chemical modifications.[1] The strategic utility of this compound lies in its orthogonal protection scheme, which allows for the selective deprotection and modification of its different functionalities.

| Feature | Protecting Group | Chemical Name | Lability | Purpose |

| α-Amino Group | Fmoc | 9-Fluorenylmethoxycarbonyl | Base-labile (e.g., piperidine) | Temporary protection during peptide chain elongation. |

| β-Amino Group (Side Chain) | Z-2-Cl | 2-Chlorobenzyloxycarbonyl | Strong acid (e.g., HF) or Hydrogenolysis | Semi-permanent protection of the side chain, orthogonal to Fmoc. |

This orthogonality is the cornerstone of its application in advanced peptide synthesis. The Fmoc group can be repeatedly removed under mild basic conditions to allow for the stepwise addition of subsequent amino acids in the peptide chain, while the more robust 2-Cl-Z group on the side chain remains intact. This allows for the precise and site-specific introduction of modifications at the Dap residue at a later stage in the synthesis.

The 2-chloro substituent on the benzyloxycarbonyl group (Z) enhances the acid stability of this protecting group compared to the standard Z group. This increased stability is particularly advantageous in ensuring its integrity throughout the multiple steps of peptide synthesis.

Core Applications in Peptide Chemistry

The unique structural features of this compound open a myriad of possibilities for the synthesis of complex peptides with enhanced therapeutic potential.

Synthesis of Constrained and Cyclic Peptides

Cyclization is a widely employed strategy to improve the metabolic stability, binding affinity, and bioavailability of peptides.[2] The side-chain amino group of the Dap residue, once deprotected, serves as a key nucleophile for intramolecular cyclization. This can be achieved through the formation of a lactam bridge with a C-terminal carboxylic acid or the side chain of an acidic amino acid like aspartic acid or glutamic acid. The stability of the Z-2-Cl group under standard Fmoc-SPPS conditions allows for the synthesis of the linear peptide precursor, followed by on-resin or in-solution cyclization after selective deprotection of the side chain.

Branched Peptides and Peptidomimetics

The Dap side chain can serve as an attachment point for a second peptide chain, leading to the formation of branched peptides. These structures can mimic protein epitopes or present multiple binding motifs, potentially increasing target avidity.[2] Furthermore, the selective deprotection of the β-amino group allows for the introduction of non-peptidic moieties, leading to the creation of peptidomimetics with improved pharmacokinetic profiles.

Introduction of Post-Translational Modifications and Conjugation

The β-amino group of Dap is a versatile handle for the site-specific introduction of various modifications, including lipids (lipidation), polyethylene glycol chains (PEGylation), fluorescent labels, or cytotoxic payloads for antibody-drug conjugates.[3] The orthogonal nature of the Z-2-Cl protecting group ensures that these modifications can be introduced at the desired position without interfering with the rest of the peptide sequence.

Experimental Protocols: A Step-by-Step Guide to Incorporation

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for manual synthesis.

Materials and Reagents

-

This compound

-

High-quality, peptide synthesis-grade N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal acids)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single coupling cycle.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.[4]

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.85 equivalents) in DMF.[4]

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[4]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates the completion of the coupling.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.[4]

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Caption: General workflow of an Fmoc-SPPS cycle for incorporating this compound.

Protocol 2: Cleavage of the Peptide from the Resin and Removal of Acid-Labile Protecting Groups

Note: This protocol does not remove the 2-Cl-Z group.

-

Final Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a final deprotection as described in Protocol 1.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) if the peptide sequence is not prone to side reactions.[4]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate gently for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. The crude peptide, with the Z-2-Cl group still attached, can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Removal of the 2-Cl-Z Protecting Group

The 2-Cl-Z group is stable to the TFA treatment used for final cleavage from most resins. Its removal requires stronger conditions.

Method A: Strong Acid Cleavage (e.g., Hydrogen Fluoride)

-

Caution: This method requires specialized equipment and extreme care due to the highly corrosive and toxic nature of hydrogen fluoride (HF).

-

The peptide-resin is treated with liquid HF, typically with scavengers like anisole, at 0°C for 1-2 hours. This procedure will simultaneously cleave the peptide from the resin and remove the 2-Cl-Z group along with other acid-labile side-chain protecting groups.

Method B: Catalytic Hydrogenolysis

-

This method is typically performed in solution after the peptide has been cleaved from the resin with the 2-Cl-Z group intact.

-

Dissolve the purified, Z-2-Cl-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or DMF).

-

Add a palladium catalyst (e.g., 10% Pd on carbon).

-

The reaction mixture is then subjected to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen) until the reaction is complete, as monitored by HPLC or mass spectrometry.

-

The catalyst is removed by filtration (e.g., through Celite), and the deprotected peptide is isolated.

Caption: Workflow for cleavage and deprotection of peptides synthesized with this compound.

Conclusion: A Versatile Tool for Innovative Peptide Design

This compound stands out as a valuable building block for the synthesis of complex and therapeutically promising peptides. Its orthogonal protecting group strategy provides chemists with the flexibility to introduce site-specific modifications, enabling the construction of constrained, cyclic, and branched architectures that can overcome the limitations of linear peptides. A thorough understanding of its incorporation into SPPS protocols and the specific conditions required for the cleavage of the 2-Cl-Z protecting group is essential for its successful application. As the demand for more sophisticated peptide-based drugs continues to grow, the strategic use of reagents like this compound will be instrumental in advancing the frontiers of medicinal chemistry and drug development.

References

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-L-Dap(Pentynoyl)-OH in Solid-Phase Peptide Synthesis. BenchChem.

- BenchChem. (2025). Navigating Peptide Synthesis: A Comparative Guide to Fmoc-Dap(Adpoc)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. BenchChem.

- BenchChem. (2025). Application Notes: Synthesis of Peptides with Post-Translational Modifications Using Fmoc-Protected Diaminopropionic Acid. BenchChem.

- BenchChem. (2025). OH and Fmoc-Dap(Boc)

- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.

- Sasaki, N. A., Garcia-Alvarez, M. C., Wang, Q., Ermolenko, L., Franck, G., Nhiri, N., Martin, M. T., Audic, N., & Potier, P. (2009). N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation. Bioorganic & Medicinal Chemistry, 17(6), 2310–2320.

- Szyrwiel, Ł., Szczukowski, Ł., Pap, J. S., Setner, B., Szewczuk, Z., & Malinka, W. (2014). The Cu²⁺ binding properties of branched peptides based on L-2,3-diaminopropionic acid. Inorganic Chemistry, 53(15), 7951–7959.

- Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1195–1201.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

- Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.

Sources

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Fm-oc-Dap(Z-2-Cl)-OH in Peptide Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal coupling strategies for the orthogonally protected, non-canonical amino acid, Fmoc-Dap(Z-2-Cl)-OH (N-α-Fmoc-N-β-(2-chlorobenzyloxycarbonyl)-L-2,3-diaminopropionic acid). The incorporation of diaminopropionic acid (Dap) residues is a key strategy for introducing side-chain functionality for peptide cyclization, branching, or conjugation.[1][2][3] The selection of the 2-chlorobenzyl-oxycarbonyl (Z-2-Cl) protecting group for the β-amino function offers distinct advantages in stability under the basic conditions of Fmoc-deprotection, while remaining labile to acid-mediated cleavage. This guide details the mechanistic basis for selecting appropriate coupling reagents, provides comparative data, and offers validated, step-by-step protocols for achieving high coupling efficiency and peptide purity.

Introduction to this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Dap residue introduces a primary amine on the side chain, which serves as a versatile handle for post-synthetic modifications.[1][2] The orthogonal protection strategy, with the base-labile Fmoc group on the α-amine and the acid-labile Z-2-Cl group on the β-amine, is critical for selective manipulation during synthesis.

However, the bulky nature of the Fmoc and Z-2-Cl protecting groups can introduce steric hindrance, potentially impeding coupling efficiency. Therefore, the choice of coupling reagent and reaction conditions is paramount to prevent incomplete reactions and minimize side products.

Comparative Analysis of Recommended Coupling Reagents

The success of incorporating this compound hinges on the effective activation of its carboxylic acid group to facilitate amide bond formation. Several classes of coupling reagents are available, each with distinct mechanisms and efficiencies.

| Coupling Reagent Class | Examples | Mechanism & Key Features | Recommendations for this compound |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Form highly reactive OAt or OBt active esters.[4][5] Known for rapid kinetics and high efficiency, especially for hindered amino acids.[6][7] | Highly Recommended. HATU is often the reagent of choice due to the anchimeric assistance from the pyridine nitrogen, which accelerates the reaction.[4][5] |

| Phosphonium Salts | PyBOP, PyAOP | Generate OBt or OAt active esters, similar to uronium salts. They do not have the potential side reaction of guanidinylation of the N-terminal amine.[5][8] | Recommended. PyAOP, the HOAt-based analogue of PyBOP, is particularly effective for challenging couplings and minimizing racemization.[5] |

| Carbodiimides + Additives | DIC/Oxyma, DIC/HOBt | DIC forms a reactive O-acylisourea intermediate.[9][10] Additives like Oxyma or HOBt trap this intermediate to form a more stable, yet reactive ester, minimizing racemization and side reactions.[9][11] | Suitable for less demanding sequences. While cost-effective, this combination may require longer reaction times or double coupling for a sterically hindered residue like this compound. Oxyma is preferred over HOBt due to safety considerations.[7][12] |

Mechanistic Overview of Key Coupling Reagents

Understanding the reaction pathways is crucial for optimizing protocols and troubleshooting.

The carboxylic acid, deprotonated by a non-nucleophilic base like DIPEA, attacks the electrophilic carbon of HATU. This forms a highly reactive OAt-active ester, releasing tetramethylurea.[4] The incoming amine of the resin-bound peptide then attacks the active ester to form the desired peptide bond.

Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.

General SPPS Cycle

A standard cycle in Fmoc-SPPS involves sequential deprotection, washing, coupling, and washing steps.

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended protocol for ensuring high coupling efficiency, especially for the first incorporation or when coupling to a sterically demanding N-terminus.

-

Resin Preparation: Start with the deprotected peptide-resin (H₂N-Peptide-Resin) after the Fmoc removal and subsequent DMF washes.

-

Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in anhydrous DMF. [13]Add a non-nucleophilic base, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) (6.0 eq.). Allow the solution to pre-activate for 1-2 minutes.

-

Coupling: Add the activation solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test to check for the presence of free primary amines. [14][15]5. Completion: A negative Kaiser test (colorless or yellow beads) indicates a complete reaction. [16]Proceed to the washing step. If the test is positive (blue beads), extend the coupling time by another hour or perform a second coupling (recouple).

Protocol 2: Cost-Effective Coupling with DIC/Oxyma

This protocol is a reliable alternative for routine couplings.

-

Resin Preparation: Begin with the deprotected peptide-resin (H₂N-Peptide-Resin) after Fmoc removal and DMF washes.

-

Coupling Solution: In a separate vessel, dissolve this compound (3.0 eq.) and OxymaPure® (3.0 eq.) in anhydrous DMF.

-

Coupling: Add the solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3.0 eq.). Agitate the mixture at room temperature for 2-4 hours. [6]4. Monitoring: Perform a Kaiser test as described in Protocol 3.2, Step 4.

-

Completion: If the Kaiser test is positive, a recoupling is strongly recommended for this method. To recouple, drain the reaction vessel, wash once with DMF, and repeat steps 2-4.

Monitoring Coupling Completion: The Kaiser Test

The Kaiser test, or ninhydrin test, is a crucial qualitative method for detecting free primary amines on the resin support, indicating an incomplete coupling reaction. [14][17] Procedure:

-

Place 10-15 resin beads into a small glass test tube.

-

Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-Butanol, Phenol in n-Butanol). [14]3. Heat the tube at 100-110°C for 5 minutes. [14][15]4. Observe the color of the beads and the solution.

Interpretation of Results:

-

Colorless/Yellow Beads & Solution: Negative result. Coupling is complete.

-

Dark Blue Beads & Solution: Positive result. Coupling is incomplete; recoupling is necessary. [14]* Red/Brown Color: This can indicate a secondary amine, such as proline, at the N-terminus, for which the Kaiser test is not reliable. [17][18]

Troubleshooting and Best Practices

-

Incomplete Coupling: If a positive Kaiser test persists after recoupling with HATU, consider a capping step. Treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate any unreacted amines, preventing the formation of deletion sequences. [17][19]* Solvent Quality: Always use high-purity, amine-free DMF. Contaminating amines can compete in the coupling reaction, reducing efficiency.

-

Reagent Stoichiometry: Using a 3- to 5-fold excess of amino acid and coupling reagents is standard practice to drive the reaction to completion. [6][20]However, avoid excessive amounts of uronium salts like HATU, as this can lead to side reactions like guanidinylation of the N-terminal amine. [5][21]* Aggregation: For long or hydrophobic sequences, peptide chain aggregation can hinder reaction kinetics. Performing the coupling at a slightly elevated temperature (35-40°C) or using "difficult sequence" protocols may be necessary. [22]

Conclusion

The successful incorporation of this compound is readily achievable with the appropriate selection of coupling reagents and diligent monitoring. For sterically demanding couplings, high-efficiency uronium reagents such as HATU are strongly recommended. For more routine steps, a well-optimized DIC/Oxyma protocol provides a robust and economical alternative. By following the detailed protocols and troubleshooting advice in this guide, researchers can confidently synthesize complex Dap-containing peptides with high purity and yield, enabling advanced applications in drug discovery and chemical biology.

References

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

-

Wikipedia. HATU. [Link]

-

Mitchell, A. R., et al. (2015). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. [Link]

-

ResearchGate. (2025, August 7). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. [Link]

-

Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. [Link]

-

MDPI. (n.d.). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

-

SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. [Link]

-

Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. PMC - NIH. [Link]

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

Carpino, L. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Reddit. (2024, August 22). Best peptide coupling method in DMF?. [Link]

-

ResearchGate. (2025, August 6). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

-

Camarero, J. A., et al. (n.d.). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC - NIH. [Link]

Sources

- 1. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

- 16. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 22. luxembourg-bio.com [luxembourg-bio.com]

Unlocking Site-Specific Peptide Architectures: A Guide to Utilizing Fmoc-Dap(Z-2-Cl)-OH

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the development of therapeutics and research tools with enhanced properties. L-2,3-diaminopropionic acid (Dap) is a particularly versatile building block, offering a primary amine on its side chain for a myriad of modifications, including PEGylation, cyclization, and the attachment of payloads such as toxins or fluorophores. The success of these modifications hinges on a robust orthogonal protection strategy. This technical guide provides an in-depth exploration of Fmoc-Dap(Z-2-Cl)-OH, a derivative where the side-chain amine is protected by the 2-chlorobenzyloxycarbonyl (Z-2-Cl) group. We will detail its integration into standard Fmoc-based solid-phase peptide synthesis (SPPS), the specific conditions for the selective deprotection of the Z-2-Cl group via catalytic hydrogenolysis, and a detailed protocol for subsequent on-resin modification of the unmasked side-chain amine.

Introduction: The Imperative for Orthogonal Protection

In the pursuit of complex peptide structures and conjugates, the ability to selectively deprotect and modify specific sites within a peptide sequence is paramount.[1] Orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups, are the key to achieving this level of control.[2] The standard Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) relies on the base-lability of the Nα-Fmoc group and the acid-lability of most side-chain protecting groups (e.g., Boc, tBu).[3] To introduce a unique point of modification, a third protecting group with a distinct cleavage mechanism is required.

This compound provides such an orthogonal handle. The Nα-Fmoc group is removed with a mild base like piperidine, while the Z-2-Cl group on the β-amino side chain is stable to these conditions.[4] Instead, the Z-2-Cl group is selectively cleaved using catalytic hydrogenolysis, a mild reduction method that does not affect acid-labile or other common protecting groups.[4][5] This allows for the on-resin unmasking of the Dap side-chain amine at any desired point in the synthesis, paving the way for targeted modifications.

Chemical Structure of this compound

Caption: Structure of this compound building block.

Experimental Protocols

Incorporation of this compound into Peptide Sequence via SPPS

The incorporation of this compound follows standard Fmoc-SPPS protocols. The following is a generalized procedure for manual synthesis.

Materials:

-

Rink Amide or other suitable resin

-

This compound

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-20 minutes.

-

Chain Elongation: Repeat steps 2 and 3 with the subsequent standard Fmoc-amino acids until the desired peptide sequence is assembled.

Selective On-Resin Deprotection of the Z-2-Cl Group

The key to site-specific modification is the selective removal of the Z-2-Cl group. This is achieved by catalytic transfer hydrogenolysis, which is milder than direct hydrogenation with H₂ gas and more amenable to standard lab setups.[6]

Materials:

-

Peptide-resin containing the Dap(Z-2-Cl) residue

-

Palladium on carbon (Pd/C), 10%

-

Ammonium formate (HCOONH₄) or 1,4-cyclohexadiene as a hydrogen donor

-

N,N-Dimethylformamide (DMF) or a mixture of DMF/DCM

-

Inert gas (Argon or Nitrogen)

Protocol:

-

Resin Preparation: After synthesis of the linear peptide, wash the resin thoroughly with DCM and then with the reaction solvent (e.g., DMF) to ensure it is well-swollen.

-

Reaction Setup:

-

Place the peptide-resin in a suitable reaction vessel.

-

Add the hydrogen donor, for example, ammonium formate (10-20 equivalents relative to the resin loading).

-

Carefully add the 10% Pd/C catalyst (0.2-0.5 equivalents). Caution: Pd/C can be pyrophoric when dry. Handle with care and preferably as a slurry in the reaction solvent.

-

Add the solvent (DMF or DMF/DCM) to create a slurry that allows for efficient mixing.

-

Purge the reaction vessel with an inert gas.

-

-

Hydrogenolysis Reaction:

-

Agitate the mixture gently at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small amount of resin, followed by LC-MS analysis to check for the mass change corresponding to the loss of the Z-2-Cl group.

-

-

Catalyst Removal:

-

Once the reaction is complete, carefully filter the reaction mixture through a sintered funnel to remove the Pd/C catalyst.

-

Wash the resin extensively with DMF and DCM to remove all traces of the catalyst and byproducts. The resin is now ready for the side-chain modification step.

-

Workflow for Site-Specific Modification

Sources

- 1. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Incorporation of Fmoc-Dap(Z-2-Cl)-OH for Site-Specific Peptide-Drug Conjugation

Abstract

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxicity of small-molecule drugs. A critical success factor in PDC development is the precise, site-specific conjugation of the drug payload to the peptide, ensuring homogeneity and preserving the peptide's biological activity. This guide details the application of Nα-Fmoc-Nβ-(2-chlorobenzyloxycarbonyl)-L-diaminopropionic acid (Fmoc-Dap(Z-2-Cl)-OH), a specialized amino acid building block, for achieving such precision. We provide an in-depth analysis of the chemistry behind its protecting groups, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methodologies for selective side-chain deprotection and subsequent drug conjugation.

Introduction: The Need for Precision in PDC Synthesis

The therapeutic potential of PDCs is maximized when the drug is attached at a specific, predetermined site on the peptide. This site-specificity ensures a defined drug-to-peptide ratio (DPR), simplifies characterization, and avoids the heterogeneous mixtures that can arise from conjugation to natural amino acid side chains like lysine, which may be present multiple times in a sequence.[1] The non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) provides a unique side-chain primary amine, serving as an ideal chemical handle for conjugation.[2][3] The building block this compound is designed for this purpose, employing an orthogonal protecting group strategy to differentiate the side-chain amine from the alpha-amine during peptide synthesis.[4][5]

The Chemistry of this compound: An Orthogonal Design

The utility of this compound stems from its distinct protecting groups, each serving a specific role in the synthetic strategy.[5][6]

-

Nα-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amine. It is base-labile, typically removed at each step of peptide elongation using a solution of piperidine in DMF.[7][8] This allows for the sequential addition of amino acids to build the peptide backbone.

-

Nβ-(Z-2-Cl) Group: The side-chain β-amino group is protected by a 2-chlorobenzyloxycarbonyl (Z-2-Cl or 2-Cl-Z) group. This is a derivative of the standard benzyloxycarbonyl (Z) group.[9][10] The electron-withdrawing chlorine atom modifies its stability, making it resistant to the basic conditions used for Fmoc removal but cleavable under strong acid conditions (e.g., trifluoroacetic acid (TFA), HBr/acetic acid) or catalytic hydrogenolysis.[10][11] This difference in lability is the foundation of the orthogonal protection scheme.[4][12]

The strategic advantage of this design is the ability to complete the entire peptide sequence using standard Fmoc-SPPS chemistry, and then, after synthesis, selectively expose the Dap side-chain amine for conjugation.

Diagram: Orthogonal Protection Strategy

The following diagram illustrates the differential cleavage conditions for the protecting groups used in this workflow.

Sources

- 1. Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chempep.com [chempep.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Leveraging Fmoc-Dap(Z-2-Cl)-OH for the Synthesis of Diverse and Constrained Peptide Libraries

Abstract

The generation of peptide libraries with extensive chemical diversity is a cornerstone of modern drug discovery and chemical biology.[1][2] The incorporation of non-proteinogenic amino acids provides a powerful tool to expand beyond the canonical 20 amino acids, introducing novel functionalities and structural constraints.[3] L-2,3-diaminopropionic acid (Dap) is a particularly versatile scaffold, offering a side-chain primary amine as a chemical handle for post-synthetic modification.[4] This guide details the strategic application of Nα-Fmoc-Nβ-(2-chlorobenzyloxycarbonyl)-L-diaminopropionic acid (Fmoc-Dap(Z-2-Cl)-OH), an orthogonally protected building block, for the efficient solid-phase synthesis of diverse and structurally complex peptide libraries. We provide an in-depth analysis of the underlying chemical principles, detailed experimental protocols for on-resin modification, and workflows for creating libraries of acylated, branched, and cyclic peptides.

Introduction: The Imperative for Chemical Diversity in Peptide Libraries

Peptide libraries are essential tools for identifying bioactive ligands, mapping protein-protein interactions, and discovering novel therapeutic leads.[2] While traditional libraries composed of natural amino acids offer significant sequence space, their chemical functionality is limited. The introduction of modified or unnatural amino acids is a key strategy to enhance properties such as metabolic stability, binding affinity, and cell permeability.[3]

The amino acid L-2,3-diaminopropionic acid (Dap) is an invaluable tool in this context. Its side-chain (β-amino) provides a convenient point for chemical diversification. However, to selectively modify this side-chain amine during Solid-Phase Peptide Synthesis (SPPS) without interfering with the N-terminal α-amine of the growing peptide, an orthogonal protection strategy is paramount.[5][6][7]

This compound is an ideal building block for this purpose. It employs two distinct, chemically orthogonal protecting groups:

-

The Nα-Fmoc group: A base-labile group removed at each synthesis cycle by a mild base, typically piperidine.

-

The Nβ-Z(2-Cl) group: A 2-chloro-benzyloxycarbonyl group that is stable to the basic conditions of Fmoc removal but can be selectively cleaved using catalytic hydrogenolysis.

This orthogonality allows for the complete assembly of the desired peptide backbone, followed by the selective deprotection of the Dap side-chain for on-resin modification, opening avenues for extensive library diversification from a single peptide sequence.

The Orthogonal Strategy: A Tale of Two Protecting Groups

The utility of this compound hinges on the differential lability of its two protecting groups. Standard Fmoc-based SPPS proceeds by the iterative removal of the Nα-Fmoc group, allowing for chain elongation, while the Z(2-Cl) group on the Dap side chain remains intact. Once the primary peptide sequence is assembled, the stable Z(2-Cl) group can be removed on-resin to unmask the β-amino group for further chemical transformations.

Figure 1. Orthogonal deprotection workflow using this compound.

This strategy is superior to using a non-orthogonal protecting group like Fmoc on the side chain (e.g., Fmoc-Dap(Fmoc)-OH), where standard deprotection would remove both protecting groups simultaneously, preventing site-selective modification.[4][6]

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Fmoc? | Primary Application |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Yes | On-resin modification; stable to base. |

| Allyloxycarbonyl | Alloc | Palladium(0) catalysis | Yes | On-resin modification; stable to acid and base. |

| 2-Chlorobenzyloxycarbonyl | Z(2-Cl) | Catalytic Hydrogenolysis | Yes | On-resin modification; stable to acid and base. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | No | Non-selective deprotection with Nα-Fmoc. |

| Table 1. Comparison of common side-chain protecting groups for Diaminopropionic Acid (Dap). |

Applications & Methodologies

On-Resin Side-Chain Diversification: The "Split-and-Pool" Approach

The most powerful application of this compound is the creation of large combinatorial libraries. A core peptide sequence is synthesized on a resin support. The resin is then subjected to Z(2-Cl) group removal, and the batch is split into multiple reaction vessels. Each aliquot is then acylated with a different carboxylic acid, creating a diverse set of modified peptides. These can then be pooled for screening or cleaved individually.

Figure 2. Split-and-pool library synthesis workflow.

Synthesis of Constrained Peptides via On-Resin Cyclization

Cyclization is a proven strategy to improve peptide stability and binding affinity by reducing conformational flexibility. The β-amino group of a deprotected Dap residue can serve as a nucleophile to form a lactam bridge with an electrophilic partner on the same peptide, such as the side chain of an aspartic acid (Asp) or glutamic acid (Glu) residue, or the C-terminal carboxylic acid.

Figure 3. On-resin side-chain to side-chain lactam bridge formation.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol describes a single cycle of amino acid coupling. It is repeated for each amino acid in the sequence.

-

Resin Preparation: Place the appropriate amount of resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3 eq. relative to resin loading) and a coupling agent such as HATU (2.85 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a qualitative Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates >99% coupling efficiency.[6] If the test is positive, repeat the coupling step.

-

Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next cycle.

-

Protocol 2: On-Resin Deprotection of the Z(2-Cl) Group via Catalytic Transfer Hydrogenolysis

This protocol is adapted from established solution-phase procedures for its on-resin application.[5][8][9] It is recommended for laboratories not equipped for handling hydrogen gas.

-

Resin Preparation: After synthesizing the full peptide sequence, wash the peptide-resin thoroughly with DCM and then with the reaction solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or DMF) to ensure it is well-swollen.

-

Reagent Preparation:

-

Weigh Palladium on carbon (10% Pd/C) in a mass equivalent to the peptide-resin (e.g., for 100 mg of resin, use 100 mg of catalyst). Suspend the catalyst in a minimal amount of reaction solvent. Caution: Pd/C can be pyrophoric and should be handled with care, preferably wetted.

-

Weigh ammonium formate (approx. 10 eq. relative to resin loading) and dissolve it in the reaction solvent.

-

-

Hydrogenolysis Reaction:

-

Add the ammonium formate solution to the peptide-resin.

-

Carefully add the Pd/C suspension to the resin slurry.

-

Agitate the mixture gently at 30-40°C for 4-12 hours. Monitor the reaction by cleaving a small sample of resin and analyzing by LC-MS.

-

-

Washing and Catalyst Removal:

-

Once the reaction is complete, filter the resin to remove the reaction solution.

-

Wash the resin extensively with DMF, water/DMF mixtures, and alternating DMF and DCM to remove all traces of the catalyst and reagents. A final wash with a chelating agent like 0.5% sodium diethyldithiocarbamate in DMF can help remove residual palladium.

-

The resin now has a free β-amino group on the Dap residue, ready for modification.

-

Protocol 3: On-Resin Side-Chain Acylation

-

Resin Preparation: Start with the peptide-resin from Protocol 2, which has a deprotected Dap side-chain amine.

-

Acylation Reaction:

-

In a separate vial, pre-activate the desired carboxylic acid (5 eq.) with HATU (4.75 eq.) and DIPEA (10 eq.) in DMF for 1-2 minutes.

-

Add the activated carboxylic acid solution to the resin.

-

Agitate for 2-4 hours at room temperature.

-

-

Washing: Drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The side chain is now successfully acylated.

Protocol 4: Final Peptide Cleavage and Deprotection

-

Resin Preparation: After all synthesis and on-resin modifications are complete, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage:

-

Add a freshly prepared cleavage cocktail to the resin. A common cocktail is Reagent K (94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS)). The exact composition depends on the peptide sequence.

-

Agitate the mixture for 2-3 hours at room temperature.

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate into a centrifuge tube.

-

Precipitate the peptide by adding cold diethyl ether (10x the volume of the filtrate).

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum to yield the crude product, which can be purified by RP-HPLC.

-

Quantitative Data & Validation

| Parameter | Expected Efficiency/Purity | Monitoring Method |

| Resin Loading | 0.3-0.8 mmol/g (Varies by resin) | Gravimetric analysis after Fmoc cleavage |

| Fmoc Coupling Efficiency | >99% | Qualitative Kaiser Test |

| Z(2-Cl) Deprotection | >90% | LC-MS of a cleaved test sample |

| Side-Chain Acylation | >95% | LC-MS of a cleaved test sample |

| Final Crude Purity | Highly sequence-dependent (typically 50-80%) | RP-HPLC |

| Table 2. Expected performance parameters in SPPS using this compound. |

Conclusion and Outlook